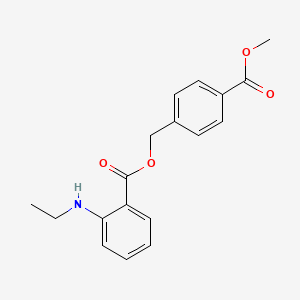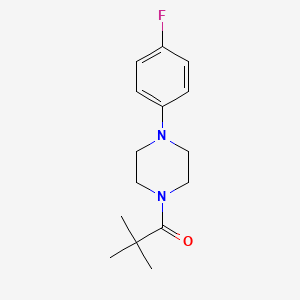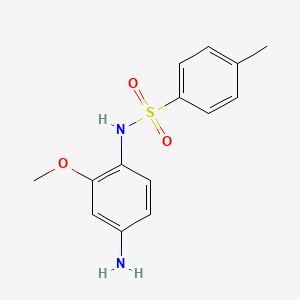![molecular formula C11H15ClFN3S B5867069 N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)
N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea, also known as DFCF-DA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a fluorescent dye that is commonly used for imaging and tracking cellular processes in vitro and in vivo.
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea is based on its ability to bind to intracellular structures and emit fluorescent light upon excitation with light of a specific wavelength. The fluorescence emission of this compound is dependent on the concentration of reactive oxygen species (ROS) within the cell. When ROS levels increase, this compound is oxidized and emits a strong fluorescent signal. This property of this compound has been exploited to study oxidative stress and ROS-mediated cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular processes. This compound is able to penetrate cell membranes and bind to intracellular structures without affecting their function. This compound is rapidly oxidized by ROS, which limits its accumulation within cells and reduces the risk of toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea is its ability to penetrate cell membranes and bind to intracellular structures without affecting their function. This compound is also highly sensitive to changes in ROS levels, which makes it a valuable tool for studying oxidative stress and ROS-mediated cellular processes. However, this compound has some limitations. This compound is rapidly oxidized by ROS, which limits its accumulation within cells and reduces its usefulness for long-term studies. Additionally, this compound is not suitable for studying non-ROS-mediated cellular processes.
Orientations Futures
There are several future directions for the use of N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea in scientific research. One potential application is for the study of ROS-mediated diseases, such as cancer and neurodegenerative disorders. This compound could be used to visualize and track ROS levels within cells and tissues, which could provide valuable insights into the mechanisms underlying these diseases. Another potential application is for the development of new drugs that target ROS-mediated cellular processes. This compound could be used as a screening tool to identify compounds that modulate ROS levels within cells. Finally, this compound could be modified to increase its stability and reduce its susceptibility to oxidation, which would make it more useful for long-term studies.
Méthodes De Synthèse
N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with chloroacetyl chloride, followed by the reaction of the resulting intermediate with N,N-dimethylaminoethanethiol. The final product is obtained through a purification process that involves recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has a wide range of applications in scientific research. One of the most common uses of this compound is for imaging and tracking cellular processes in vitro and in vivo. This compound is a fluorescent dye that is able to penetrate cell membranes and bind to intracellular structures, allowing researchers to visualize and track cellular processes in real-time. This compound has been used to study a variety of cellular processes, including cell division, apoptosis, and protein trafficking.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-(dimethylamino)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3S/c1-16(2)6-5-14-11(17)15-8-3-4-10(13)9(12)7-8/h3-4,7H,5-6H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRYPSUSYONDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5867001.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-ethylpiperazine](/img/structure/B5867012.png)
![6-nitro-1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5867019.png)
![2-methoxy-N,5-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5867021.png)
![1-methyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5867030.png)


![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5867057.png)

![5-hydroxy-2-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5867066.png)
![N-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5867077.png)
![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5867095.png)

